molecular formula C10H11Cl2N3 B3059152 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine CAS No. 94694-13-0

3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine

Cat. No.: B3059152
CAS No.: 94694-13-0
M. Wt: 244.12 g/mol
InChI Key: PVIFIXBNASLYJO-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C10H11Cl2N3 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Molecular Structure and Hydrogen Bonding

Research by Portilla et al. (2006) investigated the molecular structure of closely related compounds, highlighting hydrogen-bonded frameworks and chains in molecules similar to 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine. This study contributes to understanding the chemical bonding and molecular arrangement of such compounds (Portilla et al., 2006).

2. Synthesis Methods

Wade (1986) described methods for synthesizing imidazo[1,5-c]pyrimidines, focusing on various substituents and chemical reactions. This research is valuable for understanding the synthetic pathways and modifications possible for this compound (Wade, 1986).

3. Antiproliferative and Proapoptotic Agents

Carraro et al. (2006) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to this compound. They found these compounds to have potential as antiproliferative and proapoptotic agents, particularly in the context of cancer cell proliferation (Carraro et al., 2006).

4. Synthesis of Complex Derivatives

Zhang et al. (2022) provided insights into the synthesis of complex derivatives involving tert-butyl and pyrazolo[3,4-d]pyrimidine, relevant to the broader understanding of this compound's chemistry (Zhang et al., 2022).

5. Structural Analysis and Drug Design

Tokuhara et al. (2018) focused on the structural modification of pyrimidine derivatives, aiming to improve pharmacokinetic profiles. This research is significant for understanding how structural changes can affect the biological activity of compounds like this compound (Tokuhara et al., 2018).

Properties

IUPAC Name

3-tert-butyl-5,7-dichloroimidazo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3/c1-10(2,3)8-13-5-6-4-7(11)14-9(12)15(6)8/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIFIXBNASLYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C2N1C(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538706
Record name 3-tert-Butyl-5,7-dichloroimidazo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94694-13-0
Record name 3-tert-Butyl-5,7-dichloroimidazo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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